![molecular formula C14H20ClNO3 B3855235 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855235.png)
4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine
Descripción general
Descripción
4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that has gained attention in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine has been found to have various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine has also been studied for its potential use in drug delivery systems and as a potential anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to act by binding to specific receptors in cells and modulating their activity. It has been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and cell migration.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine can have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis in cancer cells, inhibit cell migration, and modulate the activity of specific enzymes. 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine has also been found to have an effect on the immune system, with studies showing that it can modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine in lab experiments is its unique properties, which make it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is its potential use as an anti-cancer agent, with studies ongoing to determine its effectiveness in treating various types of cancer. Other potential areas of research include its use in drug delivery systems and its potential as a modulator of immune system activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine and its potential toxicity.
In conclusion, 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine is a chemical compound with unique properties that has gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 4-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}morpholine has the potential to lead to new discoveries in various fields of study.
Propiedades
IUPAC Name |
4-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYXPDHTVLMMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



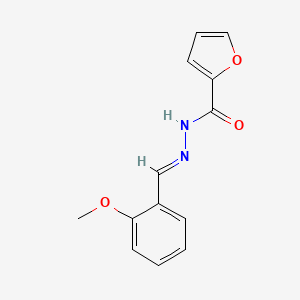
![2-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855168.png)
![3,4-dichloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3855174.png)
![2-({[3-(2-methyl-1,3-thiazol-4-yl)phenyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3855175.png)
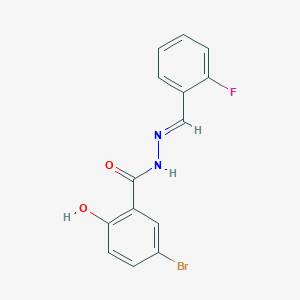
![4-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3855192.png)
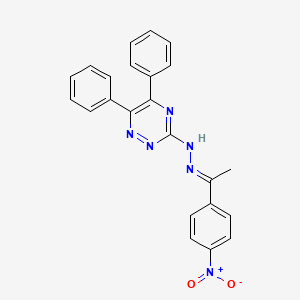
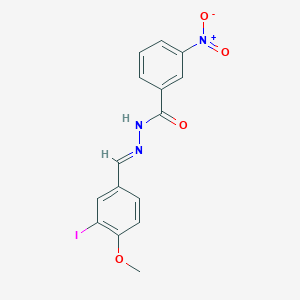
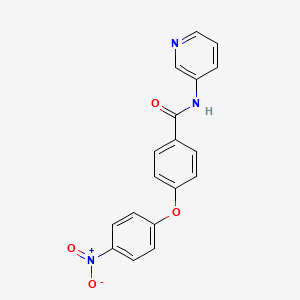

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3855225.png)
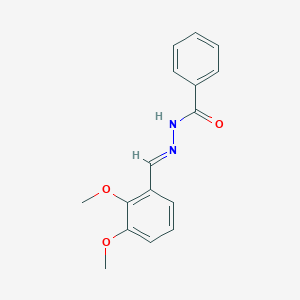
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide](/img/structure/B3855249.png)
![4-[2-(1-methylpropylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3855252.png)